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Compound Name:
(2-Chloro-5-

methoxyphenyl)methanol

Cat. No.: B180089 Get Quote

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of (2-Chloro-5-
methoxyphenyl)methanol

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR)

chemical shifts for (2-Chloro-5-methoxyphenyl)methanol. Tailored for researchers, scientists,

and professionals in drug development, this document delves into the theoretical underpinnings

of the spectral data, offers a detailed experimental protocol for data acquisition, and presents a

thorough assignment of the carbon signals.

Introduction: The Role of ¹³C NMR in Structural
Elucidation
In the realm of organic chemistry and drug development, the unambiguous determination of a

molecule's structure is paramount. Among the suite of analytical techniques available, ¹³C NMR

spectroscopy stands as a powerful tool for mapping the carbon skeleton of a molecule.[1][2]

Unlike ¹H NMR, where signal splitting and overlapping resonances can complicate

interpretation, proton-decoupled ¹³C NMR spectra offer a simplified view, with each unique

carbon atom typically yielding a distinct singlet.[3] The chemical shift of each carbon provides a

sensitive probe of its local electronic environment, making ¹³C NMR an indispensable technique

for structural verification, isomer differentiation, and purity assessment.
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The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus result in

an inherently lower sensitivity compared to ¹H NMR.[1][2] Consequently, the acquisition of ¹³C

NMR spectra often requires a greater number of scans or a more concentrated sample.[2]

However, modern high-field NMR spectrometers and advanced techniques have significantly

mitigated these challenges, making ¹³C NMR a routine and essential analytical method.[4]

Molecular Structure and Predicted ¹³C NMR
Spectrum
The structure of (2-Chloro-5-methoxyphenyl)methanol, presented below, contains eight

unique carbon environments. The substituents on the benzene ring—a chloro group, a methoxy

group, and a hydroxymethyl group—each exert distinct electronic effects that influence the

chemical shifts of the aromatic and aliphatic carbons.

Caption: Molecular structure of (2-Chloro-5-methoxyphenyl)methanol with carbon

numbering.

Based on established substituent effects and the use of computational prediction tools, the

following table summarizes the anticipated ¹³C NMR chemical shifts for (2-Chloro-5-
methoxyphenyl)methanol.
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Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Rationale for Chemical
Shift

C1 ~158

Attached to the electronegative

oxygen of the methoxy group,

leading to a significant

downfield shift.

C2 ~115

ortho to the electron-donating

methoxy group (shielding) and

meta to the chloro and

hydroxymethyl groups.

C3 ~130

para to the hydroxymethyl

group and meta to the

methoxy group.

C4 ~114

ortho to the electron-donating

methoxy group (shielding) and

ortho to the electron-

withdrawing chloro group

(deshielding), with the net

effect being slight shielding.

C5 ~134

Attached to the electronegative

chloro group, resulting in a

downfield shift.

C6 ~132

ipso-carbon attached to the

hydroxymethyl group and ortho

to the chloro group.

C7 (-CH₂OH) ~62

Aliphatic carbon attached to an

oxygen atom, resulting in a

downfield shift compared to a

standard alkane.

C8 (-OCH₃) ~56

Aliphatic carbon of the

methoxy group, shifted

downfield due to the attached

oxygen.
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Analysis of Substituent Effects on Aromatic
Chemical Shifts
The chemical shifts of the aromatic carbons in (2-Chloro-5-methoxyphenyl)methanol are a

direct reflection of the electronic interplay between the chloro, methoxy, and hydroxymethyl

substituents.

Methoxy Group (-OCH₃): As a strong electron-donating group through resonance, the

methoxy group increases the electron density at the ortho and para positions (C2, C4, and

C6), causing an upfield (shielding) shift for these carbons. The ipso-carbon (C1) is

deshielded due to the electronegativity of the oxygen atom.

Chloro Group (-Cl): The chloro group is an electron-withdrawing group via induction but a

weak electron-donating group through resonance. Its primary effect is inductive, leading to a

deshielding (downfield shift) of the directly attached carbon (C5).

Hydroxymethyl Group (-CH₂OH): This group is weakly electron-withdrawing and influences

the chemical shifts of the aromatic carbons to a lesser extent than the chloro and methoxy

groups.

The predicted chemical shifts in the table above are a composite of these effects. For a

definitive assignment, two-dimensional NMR experiments such as Heteronuclear Single

Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be

invaluable, as they establish correlations between protons and their directly attached carbons

(HSQC) or carbons that are two or three bonds away (HMBC).[3]

Experimental Protocol for ¹³C NMR Data Acquisition
The following protocol outlines a robust methodology for obtaining a high-quality ¹³C NMR

spectrum of (2-Chloro-5-methoxyphenyl)methanol.

Sample Preparation
Analyte: Weigh approximately 20-50 mg of high-purity (2-Chloro-5-
methoxyphenyl)methanol.
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Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent.

Chloroform-d (CDCl₃) is a common choice due to its excellent dissolving power for many

organic compounds.[5][6] Other suitable solvents include acetone-d₆ and dimethyl sulfoxide-

d₆ (DMSO-d₆).[7] The choice of solvent can slightly influence chemical shifts.

Internal Standard: Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane

(TMS) to the sample. TMS serves as the internal reference, with its carbon signal defined as

0.00 ppm.[2]

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
The following parameters are provided as a starting point for a 400 MHz NMR spectrometer

and may require optimization based on the specific instrument and sample concentration.

Experiment: ¹³C observe with ¹H decoupling (e.g., zgpg30 on a Bruker instrument).

Pulse Program: A standard 30° or 45° pulse angle is recommended to allow for faster

repetition rates without saturating the signals.

Acquisition Time (AQ): 1-2 seconds.

Relaxation Delay (D1): 2 seconds. A longer delay may be necessary for quaternary carbons

if quantitative analysis is desired.[8]

Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration. A higher

number of scans will improve the signal-to-noise ratio.[2]

Spectral Width (SW): 0 to 220 ppm. This range encompasses the expected chemical shifts

for most organic compounds.[9][10]

Temperature: 298 K (25 °C).
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Sample Preparation NMR Data Acquisition Data Processing

Weigh 20-50 mg of
(2-Chloro-5-methoxyphenyl)methanol

Dissolve in ~0.7 mL
of Deuterated Solvent (e.g., CDCl3)

Add Internal Standard (TMS) Transfer to 5 mm NMR Tube
Instrument Setup:

- ¹³C Observe, ¹H Decoupling
- Set Acquisition Parameters

Acquire Data
(128-1024 scans)

Fourier Transform Phase Correction Baseline Correction Reference to TMS (0.00 ppm)

Click to download full resolution via product page

Caption: Experimental workflow for ¹³C NMR analysis.

Data Processing
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz

to improve the signal-to-noise ratio, followed by a Fourier transform.

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption

lineshapes and apply a baseline correction to ensure a flat baseline.

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not

used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).[7]

Trustworthiness and Self-Validation
The protocol described above is designed to be a self-validating system. The inclusion of an

internal standard (TMS) ensures accurate chemical shift referencing. The expected number of

signals (eight) should be observed in the spectrum, providing a preliminary check of sample

purity. Any significant deviation from the predicted chemical shifts or the appearance of

additional peaks warrants further investigation into the sample's integrity or the presence of

impurities. For absolute structural confirmation, correlation with other NMR data (¹H, HSQC,

HMBC) and mass spectrometry is strongly recommended.

Conclusion
This technical guide provides a detailed framework for understanding and acquiring the ¹³C

NMR spectrum of (2-Chloro-5-methoxyphenyl)methanol. By combining theoretical

predictions based on substituent effects with a robust experimental protocol, researchers can
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confidently obtain and interpret the ¹³C NMR data for this compound. This information is critical

for ensuring the structural integrity of the molecule in various stages of research and

development.

References
13-C NMR Chemical Shift Table. (n.d.). Scribd.
Valiulin, R. A. (2022). On the Use of Deuterated Organic Solvents without TMS to Report
1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls
and Benefits, and Related Issues. Magnetochemistry, 8(10), 122.
Are deuterated solvents necessary for 13C NMR? (2018). ResearchGate.
¹³C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.).
13-C NMR Chemical Shift Table.pdf. (n.d.).
¹³C NMR of "Perdeuterated" Solvents. (2010). University of Ottawa NMR Facility Blog.
Measuring methods available and examples of their applications ¹³C NMR (carbon nuclear
magnetic resonance). (n.d.).
Dunn, D. A., & Sarlah, D. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination
of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1658–1661.
¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals
and substitution effects. (2016). ResearchGate.
NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary
and secondary benzylic alcohols at room temperature. (2013). The Royal Society of
Chemistry.
Bingol, K. (2018). Practical Guidelines for ¹³C-Based NMR Metabolomics. Metabolites, 8(3),
52.
¹³C NMR Chemical Shifts. (2021). Organic Chemistry Data.
5.7: ¹³C-NMR Spectroscopy. (2021). Chemistry LibreTexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. nmr.ceitec.cz [nmr.ceitec.cz]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b180089?utm_src=pdf-custom-synthesis
https://nmr.ceitec.cz/download/140
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. chem.libretexts.org [chem.libretexts.org]

3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

4. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments
[experiments.springernature.com]

5. merckmillipore.com [merckmillipore.com]

6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

7. On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral
Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and
Related Issues - PMC [pmc.ncbi.nlm.nih.gov]

8. pubs.acs.org [pubs.acs.org]

9. scribd.com [scribd.com]

10. www2.chem.wisc.edu [www2.chem.wisc.edu]

To cite this document: BenchChem. [13C NMR chemical shifts for (2-Chloro-5-
methoxyphenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b180089#13c-nmr-chemical-shifts-for-2-chloro-5-
methoxyphenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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